REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([O:12]CC2C=CC=CC=2)[CH:6]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([Cl:11])[CH:10]=1
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Name
|
(3-benzyloxy-5-chloro-phenyl)-acetic acid methyl ester
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=CC(=C1)Cl)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (50 mL)
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc (500 mL)
|
Type
|
FILTRATION
|
Details
|
The solid material was filtered
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |